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Compound of Interest

2-(3-Chlorophenoxy)-5-
Compound Name:
fluoroaniline

Cat. No.: B1329054

Technical Guide: 2-(3-Chlorophenoxy)-5-
fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(3-Chlorophenoxy)-5-fluoroaniline, including a
specific CAS number, is not readily available in public chemical databases. This guide provides
predicted properties and a proposed synthesis protocol based on established chemical
principles and data from structurally analogous compounds.

Introduction

2-(3-Chlorophenoxy)-5-fluoroaniline is a halogenated aromatic ether and aniline derivative.
Its structure, incorporating a chlorophenoxy moiety and a fluoroaniline scaffold, suggests its
potential as a versatile building block in medicinal chemistry and materials science.
Halogenated aromatic compounds are of significant interest in drug discovery, as chlorine and
fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity,
metabolic stability, and binding affinity to biological targets.[1][2] The presence of both chloro
and fluoro substituents in 2-(3-Chlorophenoxy)-5-fluoroaniline makes it an attractive
candidate for the synthesis of novel therapeutic agents and functional materials.
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This technical guide offers a comprehensive overview of the predicted properties, a plausible
synthetic route, and potential applications of 2-(3-Chlorophenoxy)-5-fluoroaniline to facilitate
further research and development.

Predicted Physicochemical Properties

The physicochemical properties of 2-(3-Chlorophenoxy)-5-fluoroaniline can be predicted by
analyzing its constituent fragments: the 3-chlorophenoxy group and 5-fluoroaniline. Data from
related compounds, such as 3-chlorophenoxypropionic acid and various isomers of chloro- and
fluoroanilines, have been used to estimate these values.
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Property

Predicted Value

Basis for Prediction

Molecular Formula

C12H9CIFNO

Based on the chemical

structure.

Molecular Weight

237.66 g/mol

Calculated from the molecular

formula.

Appearance

Predicted to be a solid at room

temperature.

Aniline and its simple
derivatives are often solids or
high-boiling liquids. The
increased molecular weight
and potential for intermolecular
interactions suggest a solid

State.

Melting Point

Estimated in the range of 40-
80 °C.

Based on the melting points of
similar substituted anilines and
diaryl ethers. For example, 5-
bromo-2-fluoroaniline has a
melting point of 27°C.[3]

Boiling Point

Estimated to be > 300 °C at

atmospheric pressure.

High boiling points are
characteristic of substituted
diaryl ethers and anilines due
to their molecular weight and

polarity.

Solubility

Predicted to be sparingly

soluble in water.

Aromatic amines and ethers
generally have low water
solubility. The presence of
polar amine and ether groups
may confer slight solubility, but
the overall hydrophobic nature
of the aromatic rings will

dominate.

Soluble in common organic

solvents.

Expected to be soluble in
solvents like ethanol, acetone,
and dimethyl sulfoxide
(DMSO), similar to related
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compounds like 5-bromo-2-

fluoroaniline.[4]

The electron-withdrawing

nature of the fluorine and the

phenoxy group is expected to

) ) decrease the basicity of the
pKa Estimated to be in the range of aniline nitrogen, resulting in a
4 low pKa for its conjugate acid.
The pKa of 5-bromo-2-
fluoroaniline's conjugate acid is

predicted to be around 2.13.[3]

Proposed Synthesis: Ullmann Condensation

A plausible and well-established method for the synthesis of 2-(3-Chlorophenoxy)-5-
fluoroaniline is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide
and a phenol.[5][6] In this case, the reaction would involve the coupling of 3-chlorophenol with
a suitable 2-halo-5-fluoroaniline.

Reaction Scheme:
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Reactants

3-Chlorophenol
\

2-Bromo-5-fluoroaniline

Reagents & Conditions

Cul (Copper(l) lodide)

K2COs or Cs2C0s3

-
-
-
-
-
-
-
-

DMF or DMSO

e.g., L-Proline or Phenanthroline

-

-

High Temperature (e.g., 100-150 °C)

Click to download

\\Product

2-(3-Chlorophenoxy)-5-fluoroaniline
7

_Catalyzes
_____ 3

full resolution via product page

Caption: Proposed synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline via Ullmann

condensation.

Detailed Experimental Protocol:
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» Reactant Preparation: In a dry reaction vessel equipped with a magnetic stirrer and a reflux
condenser, add 3-chlorophenol (1.0 equivalent), 2-bromo-5-fluoroaniline (1.0-1.2
equivalents), copper(l) iodide (0.05-0.1 equivalents), a suitable ligand such as L-proline or
1,10-phenanthroline (0.1-0.2 equivalents), and a base like potassium carbonate or cesium
carbonate (2.0 equivalents).

» Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide
(DMF) or dimethyl sulfoxide (DMSO) to the reaction mixture.

¢ Reaction Conditions: Heat the mixture to a temperature between 100-150 °C and stir under
an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction
should be monitored by thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the
mixture with water and extract the product with an organic solvent such as ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel to yield pure 2-(3-Chlorophenoxy)-5-fluoroaniline.

Potential Applications in Drug Discovery and
Research

The structural motifs within 2-(3-Chlorophenoxy)-5-fluoroaniline are present in numerous
biologically active compounds, suggesting its potential utility as a scaffold or intermediate in
drug discovery.

» Kinase Inhibitors: Many kinase inhibitors feature diaryl ether or aniline-based structures. The
specific substitution pattern of this molecule could be explored for the development of novel
inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

 Antiviral and Antimicrobial Agents: Halogenated anilines and phenoxy compounds have been
investigated for their antimicrobial and antiviral properties.[7] 3-Chloro-5-fluoroaniline, a
related compound, is used in the synthesis of antiviral compounds targeting the influenza A
H1IN1 virus.[7]
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e Agrochemicals: Chlorophenoxy compounds are a well-known class of herbicides.[8][9] The
unique substitution pattern of the target molecule could lead to the discovery of new
agrochemicals with improved efficacy or selectivity.

o CNS-Active Agents: The lipophilicity imparted by the halogen atoms may facilitate blood-
brain barrier penetration, making this scaffold interesting for the development of drugs
targeting the central nervous system.

Logical Workflow for Research and Development

The following diagram outlines a logical workflow for researchers interested in exploring the
potential of 2-(3-Chlorophenoxy)-5-fluoroaniline.
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R&D Workflow for 2-(3-Chlorophenoxy)-5-fluoroaniline
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Caption: Logical workflow for the research and development of 2-(3-Chlorophenoxy)-5-
fluoroaniline.

This comprehensive guide provides a starting point for researchers and drug development
professionals interested in the novel compound 2-(3-Chlorophenoxy)-5-fluoroaniline. The
proposed synthetic route and predicted properties, along with the outlined potential applications
and research workflow, should facilitate its synthesis, characterization, and evaluation in
various scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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